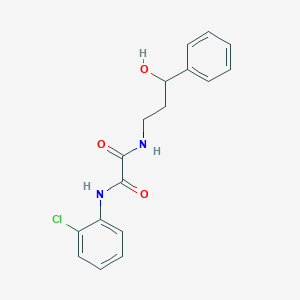

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide, commonly known as AHPCO, is a chemical compound that has gained significant attention in scientific research in recent years. It is a derivative of oxalamide and is synthesized through a specific method. AHPCO has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Chemical Properties

- Novel Synthetic Approaches : A study by Mamedov et al. (2016) presents a novel synthetic methodology for the preparation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be related to the target compound, showing the versatility of oxalamides in synthetic chemistry. This method is operationally simple and yields a variety of anthranilic acid derivatives and oxalamides efficiently (Mamedov et al., 2016).

Material Science and Catalysis

- Catalytic Applications : Xia et al. (2016) discuss the use of an oxalamide derivative in catalyzing the hydroxylation of (hetero)aryl halides, suggesting potential catalytic applications for similar compounds. This highlights the role of oxalamides in facilitating chemical transformations under mild conditions, offering good to excellent yields (Xia et al., 2016).

Environmental Applications

- Electro-Fenton Degradation of Antimicrobials : Research by Sirés et al. (2007) on the electro-Fenton degradation of antimicrobials provides insights into environmental remediation techniques that could potentially apply to the degradation of complex organic compounds such as N1-(2-chlorophenyl)-N2-(3-hydroxy-3-phenylpropyl)oxalamide. This study underscores the importance of advanced oxidation processes in breaking down persistent organic pollutants (Sirés et al., 2007).

Photocatalysis and Degradation

- Photocatalytic Degradation Studies : The work by Sturini et al. (1997) on the TiO2 catalyzed degradation of certain anilides, including herbicides, could provide a parallel for understanding the environmental fate or degradation pathways of similar compounds. This suggests the potential for photocatalytic methods to contribute to the breakdown of complex organic molecules in water systems (Sturini et al., 1997).

Supramolecular Chemistry

- Supramolecular Assemblies : Research on the structures and magnetic properties of oxamido-bridged complexes by Zhang et al. (2007) may offer a foundational understanding of how this compound could interact in supramolecular assemblies. The study provides insights into the design of molecular materials with specific magnetic properties, demonstrating the utility of oxalamides in constructing complex molecular architectures (Zhang et al., 2007).

Eigenschaften

IUPAC Name |

N'-(2-chlorophenyl)-N-(3-hydroxy-3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3/c18-13-8-4-5-9-14(13)20-17(23)16(22)19-11-10-15(21)12-6-2-1-3-7-12/h1-9,15,21H,10-11H2,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUKMRZFUHMYFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C(=O)NC2=CC=CC=C2Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![spiro[1H-pyrrolo[2,3-c]pyridine-3,4'-oxane]-2-one](/img/structure/B2971173.png)

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)

![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)

![(2Z)-2-[(acetyloxy)imino]-N-(4-ethylphenyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2971192.png)

![(Z)-2-cyano-N-[5-(difluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2971193.png)